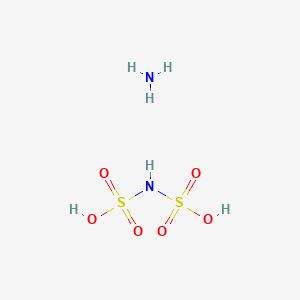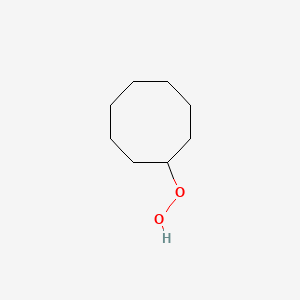
Hydroperoxide, cyclooctyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroperoxide, cyclooctyl is an organic peroxide with the molecular formula C₈H₁₆O₂ It is a derivative of cyclooctane, where one hydrogen atom is replaced by a hydroperoxide group (-OOH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroperoxide, cyclooctyl can be synthesized through the oxidation of cyclooctane. One common method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst. For example, polyoxometalate catalysts have been used to achieve high selectivity and conversion rates . The reaction typically takes place in an organic solvent such as acetonitrile at elevated temperatures (around 80°C) and requires careful control of the H₂O₂/cyclooctane molar ratio to optimize yield and selectivity .
Industrial Production Methods
Industrial production of this compound often involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability. The choice of catalyst and reaction conditions is crucial to minimize by-products and ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hydroperoxide, cyclooctyl undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form cyclooctanone and cyclooctanol.
Reduction: It can be reduced to cyclooctanol using reducing agents such as triphenylphosphine.
Decomposition: It can decompose to form cyclooctane and oxygen, especially under the influence of heat or light.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.
Reducing Agents: Triphenylphosphine.
Catalysts: Polyoxometalates, metalloporphyrins, and metallophthalocyanines.
Major Products Formed
Cyclooctanone: Formed through oxidation.
Cyclooctanol: Formed through reduction or partial oxidation.
Cyclooctane: Formed through decomposition.
Aplicaciones Científicas De Investigación
Hydroperoxide, cyclooctyl has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Biological Studies: It serves as a model compound to study lipid peroxidation and oxidative stress in biological systems.
Industrial Applications: It is used in the production of fine chemicals and as a precursor for other functionalized cyclooctane derivatives.
Mecanismo De Acción
The mechanism of action of hydroperoxide, cyclooctyl involves the formation of free radicals. Upon decomposition, it generates cyclooctyl radicals and oxygen radicals, which can initiate chain reactions in organic substrates . These radicals can further react with other molecules, leading to oxidation or polymerization processes. The presence of catalysts can significantly influence the reaction pathways and outcomes .
Comparación Con Compuestos Similares
Hydroperoxide, cyclooctyl can be compared with other hydroperoxides and cyclic peroxides:
Cyclohexyl Hydroperoxide: Similar in structure but derived from cyclohexane.
tert-Butyl Hydroperoxide: A commonly used hydroperoxide with a tertiary butyl group.
Cumene Hydroperoxide: Derived from cumene, it is used in the production of phenol and acetone.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique reactivity and ability to form free radicals make it valuable in organic synthesis, biological studies, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization and development.
Propiedades
Número CAS |
5130-47-2 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
hydroperoxycyclooctane |
InChI |
InChI=1S/C8H16O2/c9-10-8-6-4-2-1-3-5-7-8/h8-9H,1-7H2 |
Clave InChI |
DTMZBUVZQPKYDT-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone](/img/structure/B14731625.png)
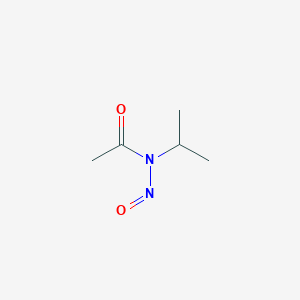

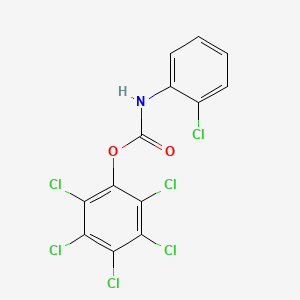
![3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol](/img/structure/B14731641.png)

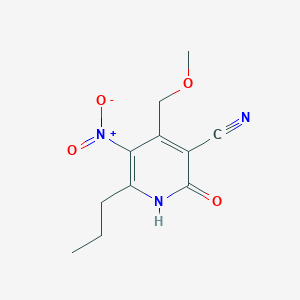

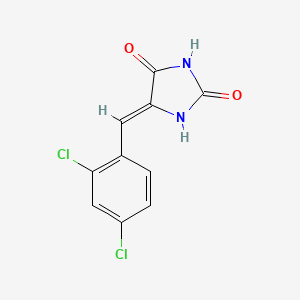
![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
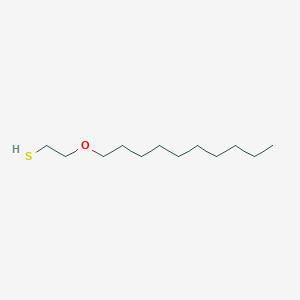
![3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14731678.png)
